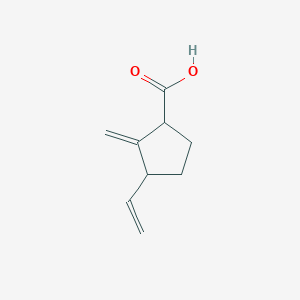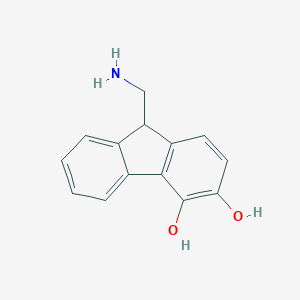
9-(aminomethyl)-9H-fluorene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(aminomethyl)-9H-fluorene-3,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 9-aminoacridine and is a derivative of acridine. It has a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol.
Applications De Recherche Scientifique
9-(aminomethyl)-9H-fluorene-3,4-diol has been extensively studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, it has been found to exhibit anti-tumor, anti-viral, and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase. In biology, it has been used as a fluorescent dye for staining DNA and RNA. In materials science, it has been used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties.
Mécanisme D'action
The mechanism of action of 9-(aminomethyl)-9H-fluorene-3,4-diol varies depending on its application. In medicine, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. It has also been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II and DNA synthesis. In biology, it binds to DNA and RNA, causing fluorescence that can be detected using a fluorescence microscope. In materials science, it is used as a component in OLEDs due to its ability to transport electrons and emit light.
Effets Biochimiques Et Physiologiques
9-(aminomethyl)-9H-fluorene-3,4-diol has been found to have several biochemical and physiological effects. In medicine, it can improve cognitive function by increasing acetylcholine levels in the brain. It can also induce apoptosis in cancer cells, leading to their death. In biology, it can be used to stain DNA and RNA for detection and visualization. In materials science, it is used as a component in OLEDs to emit light.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-(aminomethyl)-9H-fluorene-3,4-diol in lab experiments is its ability to bind to DNA and RNA, making it useful for staining and visualization. It is also a fluorescent dye, making it useful for detection and analysis. However, one of the limitations is that it can be toxic to cells at high concentrations, which can affect the accuracy of experiments. It is also sensitive to light and air, which can affect its stability and reliability.
Orientations Futures
There are several future directions for research on 9-(aminomethyl)-9H-fluorene-3,4-diol. In medicine, it can be further studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. It can also be studied for its anti-tumor and anti-viral properties. In biology, it can be used for the development of new fluorescent dyes for imaging and detection. In materials science, it can be further studied for its properties as a component in OLEDs and other electronic devices.
Conclusion:
9-(aminomethyl)-9H-fluorene-3,4-diol is a versatile chemical compound that has potential applications in various fields such as medicine, biology, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Méthodes De Synthèse
The synthesis of 9-(aminomethyl)-9H-fluorene-3,4-diol can be achieved by several methods. One of the most common methods involves the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. This reaction produces 9-(aminomethyl)-9H-fluorene-3,4-diol as a yellow crystalline solid. Another method involves the reaction of 9-fluorenone with ammonia and hydrogen peroxide in the presence of a catalyst such as copper(II) sulfate. This method produces 9-(aminomethyl)-9H-fluorene-3,4-diol as a red solid.
Propriétés
Numéro CAS |
103692-53-1 |
|---|---|
Nom du produit |
9-(aminomethyl)-9H-fluorene-3,4-diol |
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
9-(aminomethyl)-9H-fluorene-3,4-diol |
InChI |
InChI=1S/C14H13NO2/c15-7-11-8-3-1-2-4-9(8)13-10(11)5-6-12(16)14(13)17/h1-6,11,16-17H,7,15H2 |
Clé InChI |
YLOTUMWDVNOPBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |
Synonymes |
3,4-DFMA 3,4-dihydroxy-9H-fluorene-9-methanamine SK and F 103243 SK and F 103243 hydrobromide SK and F-103243 SKF 103243 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)
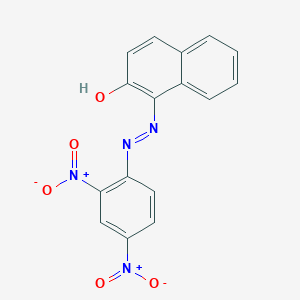
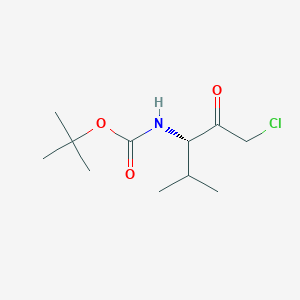
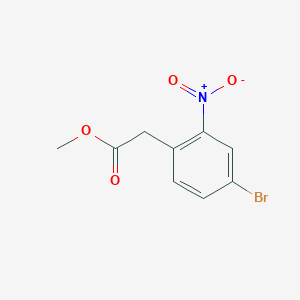
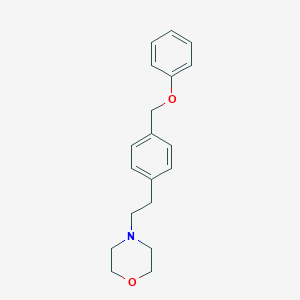
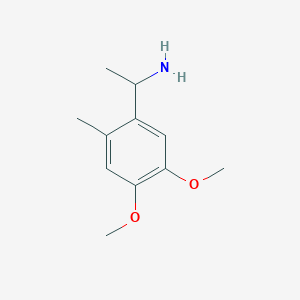
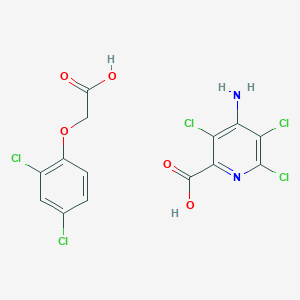
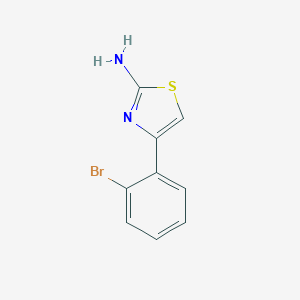
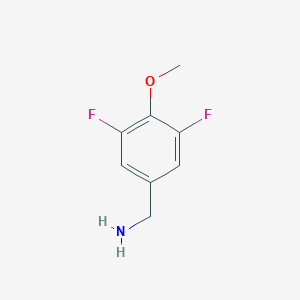
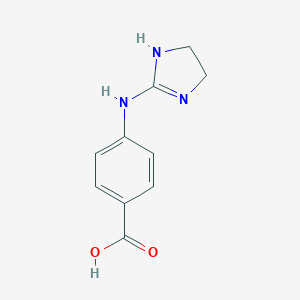
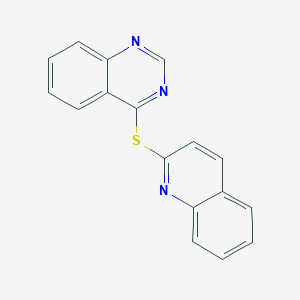

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
